4-Hydroxy-3-methylbenzaldehyde
Overview
Description
4-Hydroxy-3-methylbenzaldehyde is a compound that is structurally related to various benzaldehydes synthesized and studied for their potential applications in different fields of chemistry and pharmacology. Although the provided papers do not directly discuss 4-Hydroxy-3-methylbenzaldehyde, they do provide insights into similar compounds, which can be used to infer some general characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with the introduction of functional groups to the benzene ring. For instance, the synthesis of tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde uses an HBr-DMSO system as an effective oxidant, indicating that similar oxidizing conditions might be applicable for synthesizing 4-Hydroxy-3-methylbenzaldehyde . Additionally, the synthesis of 3-ethoxy-4-hydroxybenzylidenamino derivatives from reactions with 3-ethoxy-4-hydroxybenzaldehyde suggests that aldehyde functional groups can participate in condensation reactions to form more complex molecules .
Molecular Structure Analysis
The molecular structure of benzaldehydes can be elucidated using various spectroscopic techniques such as IR, NMR, and UV-Vis absorption spectra. For example, the study of a novel binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde revealed the formation of a molecular complex and provided insights into the crystal structure and atomic packing . This implies that 4-Hydroxy-3-methylbenzaldehyde could also form molecular complexes and have a well-defined crystal structure.
Chemical Reactions Analysis
Benzaldehydes can undergo various chemical reactions, including acetylation, methylation, and condensation reactions. The synthesis of 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives from reactions with 3-ethoxy-4-hydroxybenzaldehyde demonstrates the reactivity of the aldehyde group in condensation reactions . Furthermore, the synthesis of oligo-4-hydroxybenzaldehyde through oxidative polycondensation indicates that 4-Hydroxy-3-methylbenzaldehyde may also participate in polymerization reactions under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehydes can be influenced by their functional groups and molecular structure. For instance, the study of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde using density functional theory (DFT) provided insights into its vibrational spectra, molecular geometry, and electronic properties such as HOMO and LUMO energies . Similarly, the thermal stability of oligo-4-hydroxybenzaldehyde was assessed using thermogravimetric analyses, suggesting that the presence of hydroxyl groups in benzaldehydes can confer thermal stability . These findings can be extrapolated to predict that 4-Hydroxy-3-methylbenzaldehyde may also exhibit specific vibrational spectra and thermal properties.
Scientific Research Applications
Antibacterial Activity
4-Hydroxy-3-methylbenzaldehyde has been studied for its potential in creating antibacterial agents. For instance, its derivative, 4-hydroxy-3-methylchalcone, synthesized through the Reimer-Tiemann reaction, showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Hapsari et al., 2018). Similarly, another study synthesized 4-hydroxy-2-methylchalcone from 4-hidroksi-2-metilbenzaldehida, demonstrating effective antibacterial properties (Ismiyarto et al., 2018).
Synthesis of Chemical Compounds
The compound has been used in the synthesis of various chemical structures. For example, it played a key role in forming methylbenzaldehydes during ethanol upgrading reactions (Moteki et al., 2016). It was also involved in the optical resolution of racemic 4-hydroxy-3-isobornyl-5-methylbenzaldehyde, separating enantiomers for further chemical applications (Buravlev et al., 2012).
Fluorescent pH Sensor
A study explored its use in developing a highly selective fluorescent pH sensor. The research highlighted the probe's sensitivity within a specific pH range, potentially useful in biological studies (Saha et al., 2011).
Catalytic Applications
4-Hydroxy-3-methylbenzaldehyde has been implicated in catalytic processes as well. A study detailed its role in an environmentally friendly, copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes (Wu et al., 2016).
Optical and Electronic Properties
Research on its derivatives has provided insights into their optical and electronic transition properties. This includes studies on nonlinear optical materials and their structural, spectroscopic, and quantum chemical properties (Jayareshmi et al., 2021).
Pharmaceutical Applications
In the realm of pharmaceuticals, its derivatives have shown promise. For instance, the anti-asthmatic activity of phenolic compounds, including 4-hydroxy-3-methylbenzaldehyde, was reported in a study focusing on asthmatic responses (Jang et al., 2010).
Safety And Hazards
4-Hydroxy-3-methylbenzaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, kept tightly closed, and disposed of to an approved waste disposal plant .
properties
IUPAC Name |
4-hydroxy-3-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-4-7(5-9)2-3-8(6)10/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKYASSDAXQKKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164864 | |
Record name | 4-Hydroxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-methylbenzaldehyde | |
CAS RN |
15174-69-3 | |
Record name | 4-Hydroxy-3-methylbenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015174693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-3-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-3-METHYLBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8CUX6265J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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